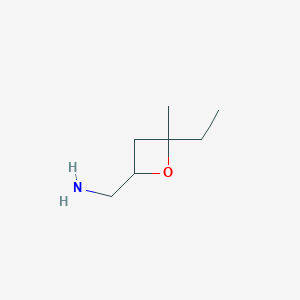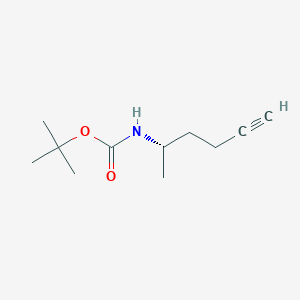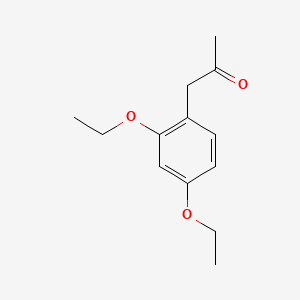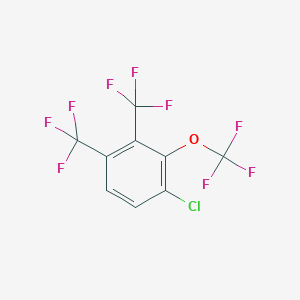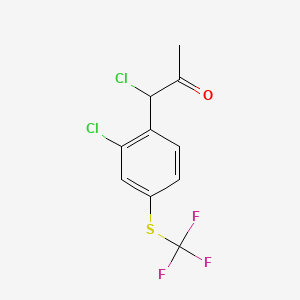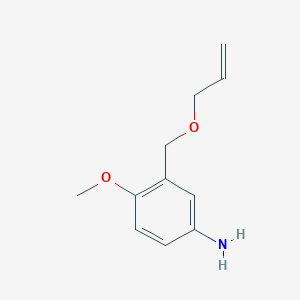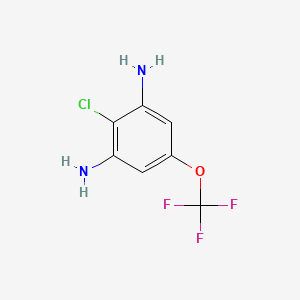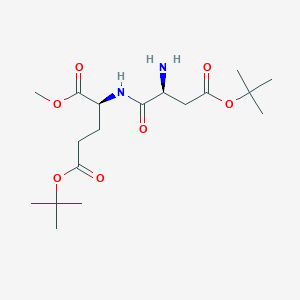
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate is a complex organic compound that features a tert-butyl group, a methyl group, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of tert-butyl esters, which are introduced into the molecule using tert-butoxycarbonyl (BOC) protecting groups . The reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butylbenzene: A compound used in organic synthesis.
Uniqueness
What sets 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C18H32N2O7 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H32N2O7/c1-17(2,3)26-13(21)9-8-12(16(24)25-7)20-15(23)11(19)10-14(22)27-18(4,5)6/h11-12H,8-10,19H2,1-7H3,(H,20,23)/t11-,12-/m0/s1 |
InChI-Schlüssel |
ORDFQNXOMWIXDS-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C(CC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

